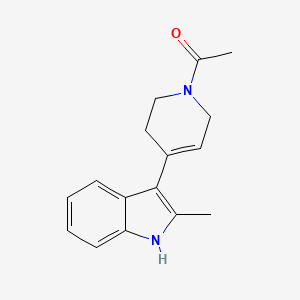
3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole: is a complex organic compound that features both an indole and a tetrahydropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole typically involves multi-step organic reactions
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrahydropyridine Introduction: The tetrahydropyridine moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone, under basic conditions.
Acetylation: The final step involves the acetylation of the tetrahydropyridine nitrogen using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetyl derivatives.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology and Medicine:
Pharmacophore: The compound can act as a pharmacophore in drug design, particularly for targeting neurological pathways.
Biological Studies: Used in studies to understand the interaction of indole derivatives with biological systems.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 1-acetyl-1,2,3,6-tetrahydropyridin-4-yl boronic acid
- 1-acetyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Comparison:
- Structural Differences: While the similar compounds share the tetrahydropyridine moiety, they differ in the functional groups attached to it. The indole moiety in 3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole provides unique electronic and steric properties.
- Reactivity: The presence of the indole ring in this compound makes it more reactive in electrophilic substitution reactions compared to its analogs.
- Applications: The unique structure of this compound makes it more versatile in medicinal chemistry and material science applications.
Eigenschaften
IUPAC Name |
1-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-16(14-5-3-4-6-15(14)17-11)13-7-9-18(10-8-13)12(2)19/h3-7,17H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVVCGJZNWOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














